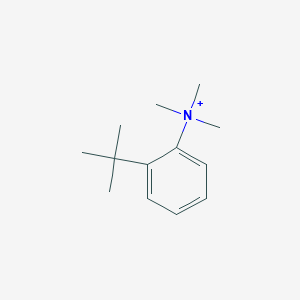
2-tert-Butyl-N,N,N-trimethylanilinium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-tert-Butyl-N,N,N-trimethylanilinium is a quaternary ammonium compound characterized by the presence of a tert-butyl group and three methyl groups attached to the nitrogen atom. This compound is known for its steric hindrance due to the bulky tert-butyl group, which influences its chemical reactivity and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-tert-Butyl-N,N,N-trimethylanilinium typically involves the alkylation of 2-tert-butylaniline with methyl iodide or methyl bromide under basic conditions. The reaction proceeds as follows:
Starting Material: 2-tert-butylaniline
Reagents: Methyl iodide or methyl bromide
Conditions: Basic conditions, often using a base like sodium hydroxide or potassium carbonate
Procedure: The 2-tert-butylaniline is dissolved in an appropriate solvent (e.g., ethanol or acetone), and the methylating agent is added. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then isolated by filtration or extraction and purified by recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors are used to mix the starting materials and reagents.
Continuous Stirring: Ensures uniform reaction conditions and efficient mixing.
Purification: Industrial purification methods such as distillation, crystallization, or chromatography are employed to obtain the pure compound.
Analyse Chemischer Reaktionen
Types of Reactions
2-tert-Butyl-N,N,N-trimethylanilinium undergoes various chemical reactions, including:
Substitution Reactions: Due to the presence of the quaternary ammonium group, it can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although the bulky tert-butyl group may hinder these processes.
Complex Formation: It can form complexes with metal ions due to the presence of the nitrogen atom.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include halides (e.g., chloride, bromide) and bases (e.g., sodium hydroxide).
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted products can be formed.
Oxidation Products: Oxidation can lead to the formation of N-oxides or other oxidized derivatives.
Reduction Products: Reduction typically results in the formation of amines or other reduced species.
Wissenschaftliche Forschungsanwendungen
2-tert-Butyl-N,N,N-trimethylanilinium finds applications in various scientific research fields:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of quaternary ammonium salts and as a phase-transfer catalyst.
Biology: Investigated for its potential antimicrobial properties and interactions with biological membranes.
Medicine: Explored for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of specialty chemicals, surfactants, and as an intermediate in the synthesis of other compounds.
Wirkmechanismus
The mechanism of action of 2-tert-Butyl-N,N,N-trimethylanilinium involves its interaction with molecular targets through ionic and hydrophobic interactions. The bulky tert-butyl group provides steric hindrance, which can influence the binding affinity and specificity of the compound. The quaternary ammonium group allows it to interact with negatively charged surfaces, such as cell membranes or enzyme active sites, potentially disrupting their function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-tert-Butylaniline: Lacks the quaternary ammonium group but shares the tert-butyl group.
N,N,N-Trimethylanilinium: Similar quaternary ammonium structure but without the tert-butyl group.
2,4,6-Tri-tert-butyl-N-methylaniline: Contains multiple tert-butyl groups, providing even greater steric hindrance.
Uniqueness
2-tert-Butyl-N,N,N-trimethylanilinium is unique due to the combination of the tert-butyl group and the quaternary ammonium structure. This combination imparts distinct steric and electronic properties, making it valuable in specific chemical reactions and applications where steric hindrance and ionic interactions are crucial.
Eigenschaften
CAS-Nummer |
112124-73-9 |
|---|---|
Molekularformel |
C13H22N+ |
Molekulargewicht |
192.32 g/mol |
IUPAC-Name |
(2-tert-butylphenyl)-trimethylazanium |
InChI |
InChI=1S/C13H22N/c1-13(2,3)11-9-7-8-10-12(11)14(4,5)6/h7-10H,1-6H3/q+1 |
InChI-Schlüssel |
HJJBZLMTNCZXMO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=CC=CC=C1[N+](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(E,E)-N,N'-(Ethane-1,2-diyl)bis[1-(2-fluorophenyl)methanimine]](/img/structure/B14321770.png)
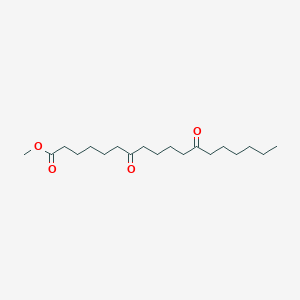
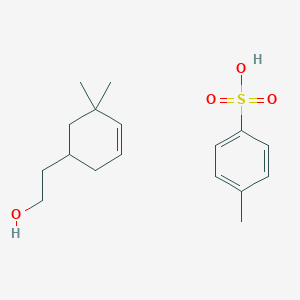
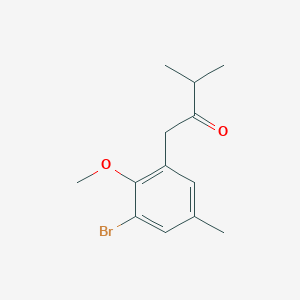


![1-[(1-Phenylsilolan-1-yl)methyl]piperidine](/img/structure/B14321807.png)
![2-Methoxy-4-[2-(3,4,5-trimethoxyphenyl)ethyl]phenol](/img/structure/B14321819.png)
![Phenol, 2-chloro-4-[(4-methylphenyl)sulfonyl]-](/img/structure/B14321821.png)
![1-{2-Oxo-2-[(prop-2-en-1-yl)amino]ethyl}-3-(phenylcarbamoyl)pyridin-1-ium chloride](/img/structure/B14321833.png)
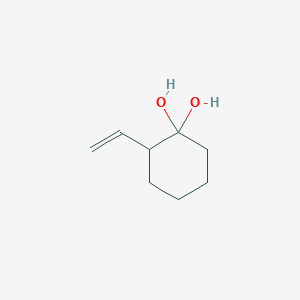
![2-[1-(4-Chlorophenyl)-1-phenylethoxy]-N-methylethan-1-amine](/img/structure/B14321840.png)
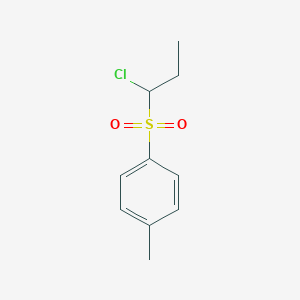
![7-Methyl-5-oxo-5,7-dihydrofuro[3,4-b]pyridin-7-yl acetate](/img/structure/B14321845.png)
